molecular formula C11H16N2O7 B12393997 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione

Cat. No.: B12393997
M. Wt: 288.25 g/mol
InChI Key: OSEOKIRHVJGJJM-LCFZEIEZSA-N
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Description

Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates.

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other biologically active compounds.

    Biology: The compound is studied for its role in cellular metabolism and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to nucleosides involved in DNA and RNA synthesis.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound can be phosphorylated by cellular kinases to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid synthesis and function, leading to antiviral or anticancer effects .

Comparison with Similar Compounds

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione is similar to other pyrimidine nucleosides such as uridine, cytidine, and thymidine. its unique structure, including the presence of the 2-hydroxyethyl group, distinguishes it from these compounds and may confer specific biological activities .

Similar Compounds

Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7?,8+,10-/m1/s1

InChI Key

OSEOKIRHVJGJJM-LCFZEIEZSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CCO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO

Origin of Product

United States

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